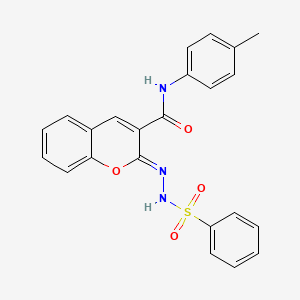

(2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Description

(2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromene core, a benzenesulfonylhydrazinylidene moiety, and a carboxamide group, makes it an interesting subject for scientific research.

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methylphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S/c1-16-11-13-18(14-12-16)24-22(27)20-15-17-7-5-6-10-21(17)30-23(20)25-26-31(28,29)19-8-3-2-4-9-19/h2-15,26H,1H3,(H,24,27)/b25-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYDXHZBCPFFIH-BZZOAKBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of a chromene derivative with a benzenesulfonylhydrazine and a 4-methylphenyl isocyanate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The chromene core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfinyl or sulfide compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s biological activities are of significant interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its applications may extend to the production of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-phenylchromene-3-carboxamide: Similar structure but lacks the 4-methyl group.

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-chlorophenyl)chromene-3-carboxamide: Contains a 4-chloro group instead of a 4-methyl group.

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-methoxyphenyl)chromene-3-carboxamide: Features a 4-methoxy group.

Uniqueness

The presence of the 4-methyl group in (2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide may influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in how the compound interacts with molecular targets, potentially enhancing its efficacy or selectivity in certain applications.

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene class, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chromene backbone substituted with a benzenesulfonamidoimino group and a 4-methylphenyl moiety. This unique configuration is hypothesized to significantly contribute to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death. Studies have reported IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating its potency compared to established chemotherapeutic agents.

2. Antimicrobial Effects

The compound also displays notable antimicrobial properties. Its efficacy against various bacterial strains suggests that it may inhibit bacterial growth through disruption of cellular processes. This potential makes it a candidate for treating infections caused by resistant strains.

3. Anti-inflammatory Activity

This compound has shown promise in reducing inflammation, potentially by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This action could be beneficial in managing chronic inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, thereby affecting cellular functions related to cancer progression and inflammation.

- Tubulin Interaction : It binds to tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis and leading to apoptosis in cancer cells.

- Signal Modulation : The compound may influence signaling pathways associated with cell survival and proliferation, contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This Compound | Chromene backbone with benzenesulfonamidoimino group | Anticancer, antimicrobial, anti-inflammatory |

| N-(4-Chlorophenyl) Chromene-3-Carboxamide | Contains a chlorophenyl group | Exhibits different biological activities |

| N-(4-Methylphenyl) Chromene-3-Carboxamide | Similar structure with methyl groups | May alter chemical reactivity and biological properties |

This table illustrates the uniqueness of this compound due to its specific combination of functional groups that enhance its bioactivity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at low concentrations, indicating strong anticancer properties .

- Antimicrobial Research : In vitro tests revealed that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

- Anti-inflammatory Mechanisms : Experimental models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, offering insights into its potential use in inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes for (2Z)-2-(benzenesulfonamidoimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Condensation : React a chromene-3-carboxamide precursor with benzenesulfonamidoimino derivatives under acidic or basic conditions to form the imine bond .

Cyclization : Use catalysts like p-toluenesulfonic acid (PTSA) to facilitate chromene ring formation .

Functionalization : Introduce the 4-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Key Considerations :

- Reaction Conditions : Solvents (e.g., ethanol, DMF), temperature (60–100°C), and inert atmospheres (N₂/Ar) improve yield and purity .

- Purification : Column chromatography or recrystallization ensures >95% purity .

- Validation : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can the stereochemical configuration (2Z) be confirmed experimentally?

Answer:

The (2Z) configuration is verified using:

X-Ray Crystallography : Resolve the double bond geometry via SHELX-refined diffraction data .

NOESY NMR : Detect spatial proximity between the imino proton and chromene ring protons .

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign protons and carbons, focusing on imino (δ 8.5–9.5 ppm) and sulfonamide (δ 3.1–3.5 ppm) regions .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 448.12) .

- IR Spectroscopy : Identify sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and imine (C=N stretch at 1600–1650 cm⁻¹) groups .

Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Electron-Withdrawing Groups (EWGs) : The benzenesulfonamido group activates the chromene core for nucleophilic attack at C-4 via resonance withdrawal .

- Substituent Positioning : The 4-methylphenyl group sterically hinders para positions, directing reactions to meta sites .

Methodology : - Hammett Analysis : Correlate substituent σ values with reaction rates .

- DFT Calculations : Map electrostatic potential surfaces to predict reactive sites .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies arise from:

- Purity Variance : Use HPLC (≥99% purity) to eliminate false positives .

- Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Target Selectivity : Perform kinase profiling to identify off-target effects .

Validation : Cross-reference IC₅₀ values with structurally analogous compounds (e.g., trifluoromethyl variants) .

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Free Energy Calculations : Compute ΔG binding with MM-PBSA to prioritize lead compounds .

Validation : Mutagenesis studies (e.g., Ala scanning) confirm critical residue interactions .

Advanced: What analytical methods quantify degradation products under varying pH conditions?

Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13 and analyze via:

- Kinetic Modeling : Apply first-order kinetics to calculate degradation half-lives .

Advanced: How does the sulfonamidoimino group affect intermolecular interactions in crystal packing?

Answer:

- Hydrogen Bonding : The sulfonamide NH forms H-bonds with chromene carbonyl groups, stabilizing the lattice .

- π-π Stacking : The benzene ring interacts with adjacent chromene cores (3.5–4.0 Å distances) .

Methodology : - Hirshfeld Analysis : Quantify contact contributions using CrystalExplorer .

- Thermal Diffractometry : Measure thermal displacement parameters to assess packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.